REACTION_CXSMILES
|
[CH3:1]C(C)([O-])C.[K+].[C:7](#[N:16])[CH:8]=[CH:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.S([CH2:27][N+:28]#[C-])(C1C=CC(C)=CC=1)(=O)=O.[Cl-].[Na+]>O1CCCC1.C(Cl)(Cl)Cl>[C:10]1([C:9]2[C:8]([C:27]#[N:28])=[CH:7][NH:16][CH:1]=2)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:0.1,4.5|
|
Name
|
|
Quantity
|
53.7 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
mixture
|
Quantity
|
48.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C(C=CC1=CC=CC=C1)#N
|
Name
|
|
Quantity
|
75.6 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(C1=CC=C(C)C=C1)C[N+]#[C-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is then stirred for 1 hour 30 minutes at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added dropwise
|
Type
|
EXTRACTION
|
Details
|
The reaction product is then extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic phase is dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a brown solid, which
|
Type
|
CUSTOM
|
Details
|
purified by chromatography on silica gel
|
Type
|
WASH
|
Details
|
eluting with dichloromethane
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C=1C(=CNC1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 44.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 68.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |